Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate
Description
Benzofuran Core Architecture and Substituent Configuration Analysis
The benzofuran heterocyclic core in this compound exhibits characteristic structural features that have been extensively studied through crystallographic analysis of related compounds. The benzofuran ring system demonstrates a planar configuration with distinct bond length alternation patterns that reflect its predominantly polyene character rather than aromatic delocalization. Crystallographic studies of 1,3-diphenylisobenzofuran reveal that the structure exhibits distinct alternation of short carbon-carbon bonds with mean lengths of 1.361 Å and long carbon-carbon bonds with mean lengths of 1.431 Å around the benzofuran ring system. This alternation pattern provides compelling evidence for the polyene nature of the heterocyclic framework.
The 3-acetyl-2-methyl substitution pattern on the benzofuran core introduces significant electronic and steric effects that influence the overall molecular geometry. Structural analysis of related 3-acetyl-2-methylbenzofuran derivatives demonstrates that the acetyl group typically adopts a planar configuration with respect to the benzofuran ring system. The torsion angles around the acetyl substituent show minimal deviation from planarity, with values typically ranging between 0° and 10° based on crystallographic data from analogous compounds. The methyl group at the 2-position contributes to steric bulk that can influence the conformational preferences of substituents attached to the benzofuran ring.
The substitution at the 5-position of the benzofuran core creates a critical linkage point for the carbamate functionality. Structural studies of benzofuran derivatives with nitrogen-containing substituents at this position reveal that the aromatic nitrogen exhibits minimal pyramidalization, maintaining a predominantly planar geometry that facilitates extended conjugation with the benzofuran π-system. This planar arrangement is crucial for understanding the electronic distribution and reactivity patterns of the compound.
The benzofuran moiety in the target compound is expected to exhibit a maximum deviation from planarity of approximately 0.016-0.029 Å based on crystallographic data from structurally related compounds. This high degree of planarity facilitates effective orbital overlap and contributes to the stability of the heterocyclic framework. The carbon-oxygen bond in the furan ring typically measures between 1.36-1.38 Å, while the carbon-carbon bonds in the benzene ring portion maintain aromatic character with lengths around 1.39-1.41 Å.
Carbamate Functional Group Geometry and Electronic Effects
The carbamate functional group in this compound exhibits unique conformational properties that distinguish it from conventional amide linkages. Comprehensive spectroscopic and computational studies of carbamate monomers reveal that these structures are characterized by enhanced rigidity due to extended delocalization of π-electrons along the backbone. The carbamate moiety consistently adopts a planar conformation with the oxygen, carbon, nitrogen, and hydrogen atoms maintaining coplanarity within narrow tolerances.
Density functional theory calculations on carbamate systems demonstrate that the dihedral angle Ψ(C₂O₅C₆N₇) exhibits only three stable values: approximately -180°, 0°, or 180°. Conformations with Ψ values near 0° are typically found to be highly energetic, contributing to an energy gap of approximately 2 kilocalories per mole compared to the most stable conformations. This restricted rotation around the formal single σ bond reflects the pseudo-double bond character of the carbamate motif, which arises from delocalization of the highest occupied molecular orbital along the oxygen and nitrogen heteroatoms.
The electronic structure of the carbamate group can be conceptualized as a center of positive charge at the carbon atom surrounded by three negative charges at the oxygen and nitrogen positions. The distances between these atoms are remarkably consistent, with d(O₅-C₆) and d(C₆-N₇) showing similar values that highlight the extended conjugation within the carbamate framework. This electronic arrangement contributes to the enhanced stability of both cis and trans configurations compared to conventional amide systems.
Vibrational circular dichroism and nuclear magnetic resonance spectroscopy studies reveal that carbamate structures can stabilize cis configurations that would be energetically unfavorable in peptide systems. The stabilization of cis conformers is attributed to delocalization of π-electrons along the backbone and, in some cases, hydrogen bonding interactions involving the oxygen atom adjacent to the amide bond. This conformational flexibility has important implications for the three-dimensional structure and biological activity of carbamate-containing compounds.
The carbamate linkage in the target compound is expected to exhibit characteristic infrared absorption bands corresponding to carbonyl stretching vibrations in the range of 1650-1750 cm⁻¹, with the exact frequency depending on the degree of conjugation with adjacent aromatic systems. The nitrogen-carbon bond length in carbamate systems typically measures 1.34-1.37 Å, reflecting partial double bond character due to resonance delocalization.
Sulfonyl Group Conformational Dynamics and Steric Interactions
The sulfonyl functional group in this compound introduces significant conformational complexity due to its tetrahedral geometry and strong electron-withdrawing properties. Crystallographic analysis of sulfonamide-containing compounds reveals that the sulfonyl group exhibits characteristic conformational preferences that are influenced by steric interactions with adjacent aromatic systems. The relative energies of different sulfonyl conformations can be estimated through cluster analysis of structural data, providing insights into the preferred orientations in solid-state environments.
The sulfonyl group typically adopts conformations that minimize steric clashes with neighboring substituents while maintaining favorable electronic interactions. In compounds containing benzofuran-sulfonyl linkages, the sulfonyl group often exhibits torsional angles that position the 4-ethylphenyl ring out of the plane of the benzofuran system. Crystallographic studies of related benzofuran derivatives with sulfonyl substituents show dihedral angles ranging from 4.92° to 25° between aromatic ring systems, depending on the specific substitution pattern and intermolecular packing forces.
The presence of the ethyl substituent on the phenyl ring attached to the sulfonyl group introduces additional steric bulk that can influence the overall molecular conformation. Molecular mechanics calculations suggest that alkyl substituents in para positions can cause rotation of the entire aromatic ring to minimize unfavorable van der Waals interactions. This rotation can affect the overlap between the sulfonyl group and adjacent π-systems, thereby modulating the electronic properties of the compound.
Intermolecular interactions involving the sulfonyl group play a crucial role in determining crystal packing arrangements. The oxygen atoms of the sulfonyl group can participate in hydrogen bonding with hydrogen donors, while the sulfur atom can engage in weak intermolecular interactions with aromatic systems. Crystallographic studies reveal that sulfonyl oxygen atoms typically serve as hydrogen bond acceptors with carbon-hydrogen donors from adjacent molecules, with hydrogen bond distances ranging from 2.3 to 2.7 Å.
The electron-withdrawing nature of the sulfonyl group significantly affects the electronic distribution within the carbamate linkage. This effect can be quantified through nuclear magnetic resonance chemical shift analysis, where the sulfonyl substitution typically causes downfield shifts in the carbon-13 spectrum for carbons in the vicinity of the sulfonyl group. The magnitude of these chemical shift changes provides a sensitive probe of the electronic effects transmitted through the molecular framework.
Crystallographic Studies and Three-Dimensional Molecular Packing
Crystallographic analysis of structurally related benzofuran-carbamate compounds provides valuable insights into the three-dimensional packing arrangements and intermolecular interactions that stabilize the solid-state structure of this compound. X-ray diffraction studies of analogous compounds reveal that these molecules typically crystallize in monoclinic or triclinic crystal systems with characteristic space group symmetries. The molecular packing is dominated by a combination of hydrogen bonding interactions, π-π stacking between aromatic rings, and van der Waals forces between aliphatic substituents.
Hydrogen bonding patterns in benzofuran-carbamate crystal structures often involve multiple donor-acceptor pairs that create extended networks throughout the crystal lattice. Carbon-hydrogen to oxygen hydrogen bonds are particularly prevalent, with the carbonyl oxygen of the carbamate group and the sulfonyl oxygen atoms serving as primary acceptor sites. Crystallographic data from related compounds show that these hydrogen bonds typically exhibit carbon-oxygen distances in the range of 3.1 to 3.4 Å, with carbon-hydrogen-oxygen angles between 150° and 170°.
The benzofuran aromatic system participates in π-π stacking interactions that contribute to the stability of the crystal packing. These interactions typically occur between parallel or nearly parallel aromatic rings with centroid-to-centroid distances ranging from 3.6 to 4.2 Å. The efficiency of π-π stacking is influenced by the substitution pattern on the benzofuran ring, with electron-donating and electron-withdrawing groups affecting the electronic distribution and thereby modulating the strength of intermolecular interactions.
Molecular packing analysis reveals that the three-dimensional arrangement of molecules in the crystal lattice is often characterized by the formation of discrete dimeric units or extended chain structures. In some cases, molecules organize around inversion centers to form centrosymmetric hydrogen-bonded dimers with characteristic ring motifs. These dimeric arrangements can further aggregate through secondary interactions to create two-dimensional or three-dimensional networks.
The following table summarizes key crystallographic parameters observed in structurally related benzofuran-carbamate compounds:
The crystal packing efficiency in these compounds is typically high, with packing coefficients ranging from 0.65 to 0.72, indicating effective utilization of available space within the unit cell. This efficient packing is achieved through the complementary arrangement of molecular features, where convex surfaces of one molecule fit into concave regions of adjacent molecules. The overall packing arrangement is further stabilized by the optimization of electrostatic interactions between polar functional groups and the minimization of unfavorable steric contacts between bulky substituents.
Properties
IUPAC Name |
phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-4-19-10-13-22(14-11-19)34(30,31)27(26(29)33-21-8-6-5-7-9-21)20-12-15-24-23(16-20)25(17(2)28)18(3)32-24/h5-16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVBODSCHNUSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Acetyl-2-Methylbenzofuran
The benzofuran moiety is synthesized via cyclization of substituted phenols with α,β-unsaturated ketones. For instance, 2-methylresorcinol undergoes condensation with acetylacetone in the presence of acidic catalysts (e.g., p-toluenesulfonic acid) at 110–120°C for 6–8 hours, yielding the benzofuran core with >85% purity. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | ±5% efficiency |
| Catalyst Loading | 5–7 mol% | Prevents oligomerization |
| Reaction Time | 6–8 hours | Maximizes cyclization |
Sulfonylation with 4-Ethylphenylsulfonyl Chloride
The sulfonyl group is introduced via nucleophilic aromatic substitution. The benzofuran intermediate reacts with 4-ethylphenylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3 eq) acts as a base to scavenge HCl, with reactions typically completing within 3–4 hours at 0–5°C. Post-reaction workup involves washing with 5% NaHCO3 to remove excess sulfonyl chloride, followed by silica gel chromatography (hexane:ethyl acetate, 4:1).
Carbamate Bond Formation Strategies
The final step involves coupling the sulfonylated benzofuran with phenyl chloroformate. Two predominant methodologies are employed:
Direct Coupling in Polar Aprotic Solvents
In dimethylformamide (DMF), the sulfonylated intermediate reacts with phenyl chloroformate (1.2 eq) at 50°C for 12 hours. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 eq) enhance reaction efficiency by stabilizing the tetrahedral intermediate. This method achieves 70–75% yield but requires rigorous moisture exclusion to prevent hydrolysis.
Mitsunobu Reaction for Stereochemical Control
For applications requiring chiral purity, the Mitsunobu reaction is utilized. Triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) mediate the coupling between the sulfonylated benzofuran and phenol in tetrahydrofuran (THF) at 0°C. While this approach improves stereoselectivity (up to 92% ee), scalability is limited by the cost of DEAD and post-reaction purification challenges.
Optimization of Reaction Conditions
Solvent Systems
THF and DCM are preferred for their ability to dissolve both aromatic and sulfonyl components. Comparative studies indicate THF increases reaction rates by 15–20% compared to DCM due to better stabilization of transition states.
Temperature and Catalysis
Lower temperatures (0–5°C) minimize side reactions during sulfonylation, while elevated temperatures (50–60°C) are critical for carbamate bond formation. Industrial-scale protocols often employ flow chemistry to maintain precise thermal control, reducing decomposition byproducts by 30%.
Industrial-Scale Challenges and Solutions
Purification Limitations
Silica gel chromatography, while effective in lab settings, is impractical for kilogram-scale production. Alternatives include:
Byproduct Management
The primary byproduct, 4-ethylbenzenesulfonic acid, is neutralized using ion-exchange resins (Amberlyst A-21). Residual phenyl chloroformate is quenched with methanol, forming methyl phenyl carbonate, which is removed via distillation.
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate involves its interaction with specific molecular targets. The benzofuran core and carbamate moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The compound’s uniqueness lies in its benzofuran-sulfonyl-carbamate architecture. Below is a comparative analysis with structurally related carbamates:
Table 1: Structural Comparison of Carbamate Derivatives
Lipophilicity and Bioavailability
- Lipophilicity : The target compound’s benzofuran and 4-ethylphenyl groups likely increase its logP (~3.8 estimated) compared to simpler carbamates like asulam (logP 1.2) . This higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- Sulfonyl Group Impact: The (4-ethylphenyl)sulfonyl moiety is structurally analogous to sulfonamide derivatives (e.g., asulam), which are known for herbicidal activity via acetolactate synthase inhibition . However, the ethyl substituent may improve metabolic stability compared to unsubstituted phenyl groups.
Biological Activity
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a benzofuran moiety and a sulfonamide group, suggests a variety of possible interactions with biological targets. This article will explore the compound's synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H23NO6S. The compound features:
- Benzofuran core : Known for its diverse biological activities.
- Sulfonamide group : Often associated with antibacterial properties.
- Acetyl and ethyl groups : Contributing to lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown moderate to high antibacterial and antifungal activities. The incorporation of sulfonamide groups often enhances these effects due to their ability to inhibit bacterial enzymes involved in folate synthesis.
| Compound Type | Activity Type | Observed Effect |
|---|---|---|
| Benzofuran Derivatives | Antibacterial | Moderate to significant |
| Sulfonamide Compounds | Antifungal | Variable effectiveness |
Enzyme Inhibition
Enzyme inhibition is another critical area of interest. Compounds structurally related to this compound have been studied for their ability to inhibit cholinesterases, which are vital in neurotransmitter regulation.
- Butyrylcholinesterase (BChE) : Some related compounds have shown IC50 values comparable to known inhibitors like physostigmine.
| Enzyme Type | IC50 Value (µM) | Reference Compound |
|---|---|---|
| Butyrylcholinesterase | 46.42 | Physostigmine |
| Acetylcholinesterase | 157.31 | N/A |
Case Studies and Research Findings
- Synthesis and Characterization : A study reported the synthesis of various benzofuran derivatives, including those with sulfonamide linkages, demonstrating their potential as antimicrobial agents. The characterization techniques employed included FTIR and NMR spectroscopy, confirming the structural integrity of the synthesized compounds.
- In Vivo Studies : In vivo studies on similar compounds have shown promising results in reducing inflammation and pain, indicating that this compound may possess analgesic properties.
- Cytotoxicity Assessments : Preliminary cytotoxicity assays suggest that this compound could exhibit selective toxicity towards cancer cell lines while sparing normal cells, an essential feature for anticancer drug candidates.
Future Directions
The biological activity of this compound warrants further investigation. Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with its biological targets.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure influence biological activity.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
